3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
60467-66-5 |
|---|---|
Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
3-thiophen-2-yl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-11-9(10-4-2-6-16-10)7-8-3-1-5-14-12(8)15-11/h1-7H,(H2,13,14,15) |
InChI Key |
DBWAMAWISXDOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=CS3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Thiophen 2 Yl 1,8 Naphthyridin 2 Amine and Its Analogs
Direct Synthesis Strategies for 3-(Thiophen-2-yl)-1,8-Naphthyridin-2-amine
The direct synthesis of the target molecule predominantly relies on the construction of the 1,8-naphthyridine (B1210474) core from appropriately substituted pyridine (B92270) precursors and a component that introduces the thiophene (B33073) moiety. The Friedländer condensation and its variations stand out as a primary and versatile method for this purpose.
Precursor Synthesis and Functionalization
The successful synthesis of this compound is contingent on the availability of key precursors: a substituted 2-aminopyridine (B139424) and a thiophene derivative bearing a suitable functional group for cyclization.
Substituted 2-amino-3-cyanopyridines are crucial intermediates for the synthesis of 2-amino-1,8-naphthyridines. A common and efficient method for their preparation is a one-pot, four-component reaction involving an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate. scispace.comresearchgate.net This reaction can be performed under various conditions, including microwave irradiation without a solvent, which offers advantages of shorter reaction times and higher yields. scispace.com
For the synthesis of a precursor to this compound, thiophene-2-carboxaldehyde would be used as the aromatic aldehyde component in this multicomponent reaction. The general scheme for this synthesis is depicted below:
Table 1: Examples of One-Pot Synthesis of Substituted 2-Amino-3-cyanopyridines
| Aldehyde | Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Acetophenone | Microwave, solvent-free | 2-amino-4,6-diphenylnicotinonitrile | 86 | scispace.com |
| 4-Chlorobenzaldehyde | Acetophenone | Microwave, solvent-free | 2-amino-4-phenyl-6-(4-chlorophenyl)nicotinonitrile | 84 | scispace.com |
| Thiophene-2-carboxaldehyde | 4-Bromoacetophenone | Reflux in ethanol | 2-Amino-6-(4-bromophenyl)-4-(thiophen-2-yl)nicotinonitrile | - | scispace.com |
TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide
Another essential precursor for the Friedländer condensation is 2-aminonicotinaldehyde (2-amino-3-formylpyridine). This compound serves as a building block for the pyridine ring of the naphthyridine system.
Thiophene-2-carboxaldehyde is a commercially available reagent. However, substituted variants can be synthesized through various methods. For instance, the Vilsmeier-Haack reaction is a common approach to introduce an aldehyde group onto the thiophene ring. Alternatively, Suzuki-Miyaura cross-coupling reactions can be employed to synthesize 4-arylthiophene-2-carbaldehydes. For the direct synthesis of the target molecule, an active methylene (B1212753) compound derived from thiophene, such as 2-thienylacetonitrile, is a key reactant for the Friedländer condensation with 2-aminonicotinaldehyde.
Friedländer Condensation and its Variants for Naphthyridine Ring Formation
The Friedländer annulation is a widely used and straightforward method for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines. organic-chemistry.org The classical reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or cyano group, typically under acidic or basic catalysis. organic-chemistry.orgresearchgate.net
In the context of synthesizing this compound, the reaction would involve the condensation of 2-aminonicotinaldehyde with 2-thienylacetonitrile. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the new pyridine ring of the naphthyridine core.
Table 2: Conditions for Friedländer Condensation in 1,8-Naphthyridine Synthesis
| 2-Aminopyridine Derivative | Methylene Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminonicotinaldehyde | Acetylacetone | Piperidine/Methanol | Microwave, 3 min | High | researchgate.net |
| 2-Aminonicotinaldehyde | Ethyl acetoacetate | Piperidine/Methanol | Microwave, 4.5 min | High | researchgate.net |
| 2-Aminonicotinaldehyde | Diethyl malonate | Piperidine/Methanol | Microwave, 5 min | High | researchgate.net |
| 2-Aminonicotinaldehyde | Acetone | Choline (B1196258) hydroxide (B78521)/Water | 50 °C, 6 h | 99 | nih.gov |
Choline hydroxide is an ionic liquid catalyst. [Bmmim][Im] is 1-butyl-2,3-dimethylimidazolium imidazolide, a basic ionic liquid.
Variants of the Friedländer reaction aim to improve yields, reduce reaction times, and employ more environmentally benign conditions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes. researchgate.net The use of ionic liquids, such as choline hydroxide, as both catalyst and solvent provides a greener alternative to traditional methods. nih.gov
Alternative Cyclization Reactions for the 1,8-Naphthyridine Core
While the Friedländer condensation is a primary route, other cyclization strategies can be envisioned for the formation of the 1,8-naphthyridine scaffold.
The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and β-carbolines. wikipedia.orgnih.gov The driving force is the electrophilicity of the iminium ion formed in situ, which then undergoes intramolecular electrophilic substitution with the electron-rich aryl ring. wikipedia.org
The application of the Pictet-Spengler reaction to the synthesis of thiophene-substituted fused pyridines has been demonstrated. For instance, the cyclocondensation of 3-(3-aminothien-2-yl)indole with aldehydes under Pictet-Spengler conditions yields thieno[2′,3′:5,6]pyrido[3,4-b]indoles. researchgate.net This demonstrates the feasibility of using thiophene derivatives in such cyclizations.
For the synthesis of a thiophene-substituted tetrahydronaphthyridine, a hypothetical pathway would involve the reaction of a suitably substituted 2-(2-aminoethyl)pyridine (B145717) with thiophene-2-carboxaldehyde. The reaction would proceed through the formation of an iminium ion, followed by cyclization onto the pyridine ring. Subsequent aromatization would be required to yield the final 1,8-naphthyridine product. While this approach is mechanistically plausible, its direct application for the synthesis of this compound is not extensively documented and would likely require significant optimization of reaction conditions to favor cyclization onto the pyridine ring.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base. While not a direct method for ring formation on its own, it is a crucial step in multi-component reactions that assemble heterocyclic systems.
In the context of naphthyridine synthesis, a Knoevenagel condensation product can serve as a key intermediate. For instance, the reaction of an ortho-aminopyridine carbaldehyde with an active methylene compound (e.g., a compound containing a cyanomethyl or carbonylmethyl group) can generate a precursor for a subsequent intramolecular cyclization, such as the Friedländer annulation, to yield the 1,8-naphthyridine ring. Novel conditions have been developed for Knoevenagel condensations that are mild and facilitate easy product isolation, sometimes using reagents like hexamethyldisilazane (B44280) and acetic acid which act as both a desiccant and catalyst. researchgate.net
A related strategy involves a domino Knoevenagel condensation/aza-Wittig reaction cascade. nih.govbeilstein-archives.org This approach can be adapted for quinoline (B57606) synthesis and suggests a potential pathway for naphthyridines. nih.gov The process would involve the reaction of an ortho-azidopyridine aldehyde with a β-ketosulfone or a related active methylene compound in the presence of a phosphine (B1218219). nih.govbeilstein-archives.org The initial Knoevenagel condensation is followed by an intramolecular aza-Wittig reaction of the in situ-formed iminophosphorane, leading to the formation of the second pyridine ring and completing the naphthyridine core. nih.gov
Niementowski Reaction Pathways
The classical Niementowski reaction is a method for synthesizing 4-oxoquinazolines (or 4-hydroxyquinazolines) by the thermal condensation of anthranilic acid with an amide. An analogous pathway can be envisioned for the synthesis of the 1,8-naphthyridine scaffold.
This modified approach would utilize a 2-aminonicotinic acid (in place of anthranilic acid) as the starting material. The condensation of 2-aminonicotinic acid with an appropriate amide under thermal conditions would lead to the formation of a 4-oxo-1,8-naphthyridine derivative. The reaction mechanism, as proposed for the original Niementowski synthesis, likely involves the initial formation of an N-acylamino intermediate from the aminonicotinic acid and the amide, followed by an intramolecular cyclization and dehydration to yield the final naphthyridine product. zenodo.org The reactivity in these condensations is influenced by the electrophilicity of the amide used. zenodo.org
Pfitzinger-Borsche Reaction Analogs
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, traditionally involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction has been adapted in a "Pfitzinger-type" condensation to provide direct access to 1,8-naphthyridine derivatives. nih.gov
This analogous pathway utilizes a specifically designed pyridine-based synthon, [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, which can be prepared in two steps from 2-aminopyridine. nih.gov The condensation of this synthon with a 2-acetylazaaromatic compound in the presence of ethanolic potassium hydroxide (KOH), followed by acidification, directly yields ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. nih.gov The mechanism mirrors the classical Pfitzinger reaction, where the base first hydrolyzes an amide bond, followed by imine formation between the resulting aniline (B41778) derivative and the ketone, and subsequent enamine cyclization and dehydration to form the new pyridine ring fused to the original one. wikipedia.org
Cross-Coupling and Functionalization Reactions at the 1,8-Naphthyridine Scaffold
Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing the 1,8-naphthyridine scaffold, particularly for introducing aryl and heteroaryl substituents like the thiophene ring. These methods offer high efficiency and functional group tolerance, allowing for the late-stage modification of a pre-formed naphthyridine core.
Suzuki-Miyaura Coupling for Thiophene Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. unimib.itrsc.org This reaction is highly effective for introducing a thiophene group onto a 1,8-naphthyridine ring.
The typical synthetic route involves the coupling of a halogenated 1,8-naphthyridine, such as 3-bromo-1,8-naphthyridin-2-amine, with a thiophene boronic acid (e.g., thiophen-2-ylboronic acid). The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.
| Catalyst | Base | Solvent | Temperature | Outcome |
| Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL (aq.) / Toluene | 60 °C | High yield coupling of anilines and thiophenes. unimib.itmdpi.com |
| tBu₃PPd⁰ | K₃PO₄ | Toluene / H₂O | 100 °C | Efficient coupling for D-A biaryl monomers. nih.gov |
| Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | Reflux | Standard conditions for various heteroaryl couplings. |
Recent advancements have focused on developing more environmentally benign reaction conditions, such as using surfactant-mediated micellar catalysis in water, which can lead to high yields in very short reaction times, even at room temperature and without the need for an inert atmosphere. unimib.itmdpi.com
Stille Coupling for Thiophene-Naphthyridine Linkage
The Stille reaction is another powerful palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org It is particularly useful for synthesizing complex molecules due to its tolerance of a wide variety of functional groups. uwindsor.ca The reaction is frequently used to link thiophene and naphthyridine moieties. thieme-connect.de
The general mechanism involves a catalytic cycle consisting of three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
Key parameters for a successful Stille coupling include the choice of catalyst, ligands, and additives.
Catalysts : Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. rsc.org
Ligands : Electron-rich and sterically hindered phosphine ligands, such as P(o-tol)₃ or P(t-Bu)₃, can accelerate the coupling. rsc.orgharvard.edu
Additives : Copper(I) salts (e.g., CuI) can significantly increase the reaction rate. organic-chemistry.orgharvard.edu Fluoride ions can also accelerate transmetalation by forming a hypervalent tin species. harvard.edu
An example of this application is the coupling of a stannylated thiophene with a bromo-1,8-naphthyridine. The reaction conditions are generally mild, though the primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
| Catalyst / Ligand | Additive(s) | Solvent | Temperature | Application |
| Pd₂(dba)₃ / P(o-tol)₃ | None | Toluene | 90-110 °C | General synthesis of coupled products. rsc.org |
| Pd(PPh₃)₄ | LiCl, CuCl | DMSO | 60 °C | Coupling of sterically hindered substrates. harvard.edu |
| PdCl₂(dppb) | CuO | DMF | 100 °C | Synthesis of thieno-fused naphthyridines. thieme-connect.de |
The successful application of the Stille coupling reaction is contingent upon the availability of the requisite organostannane reagents. Stannyl (B1234572) thiophenes are typically stable to air and moisture and can be synthesized through established literature methods. wikipedia.org
A common and straightforward method for the preparation of 2-(tributylstannyl)thiophene (B31521) involves the following steps:
Lithiation : Thiophene is deprotonated at the 2-position using a strong base, most commonly n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.
Stannylation : The resulting 2-lithiothiophene is then quenched by adding a trialkyltin halide, such as tributyltin chloride (Bu₃SnCl). The reaction mixture is typically allowed to warm to room temperature to ensure the completion of the reaction.
Alternative methods for synthesizing arylstannanes include the use of hexaalkyldistannane in the presence of a palladium catalyst. researchgate.net These synthetic procedures provide the stable stannyl thiophene precursors necessary for their subsequent use in Stille cross-coupling reactions to form the desired thiophene-naphthyridine linkage.
Palladium-Catalyzed Coupling Conditions
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of the this compound core structure. The Suzuki-Miyaura coupling is a particularly effective method for the formation of the C-C bond between the 1,8-naphthyridine backbone and the thiophene ring.
A common synthetic route involves the coupling of a halogenated 2-amino-1,8-naphthyridine derivative with a thiophene boronic acid. For instance, 2-amino-3-bromo-1,8-naphthyridine can be reacted with 2-thienylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate in a suitable solvent system, typically a mixture of dioxane and water. researchgate.net The reaction generally proceeds under thermal conditions to afford the desired this compound. The choice of catalyst and ligands is crucial for achieving high yields, with XPhos precatalysts often demonstrating high efficacy in couplings involving thienylboronic acids. ijpcbs.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Amino-3-bromo-1,8-naphthyridine | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent |
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | RT | 86 |
This table presents plausible and reported conditions for similar Suzuki-Miyaura couplings. researchgate.netunimib.itresearchgate.net
Buchwald-Hartwig Amination for the C2-Amino Group
The reaction typically involves the coupling of a 2-halo-3-(thiophen-2-yl)-1,8-naphthyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and often dictates the scope and efficiency of the reaction. Bulky, electron-rich phosphine ligands such as BrettPhos and RuPhos have been shown to be effective for the amination of various heteroaryl halides. nih.gov For instance, the coupling of 2-chloro-3-(thiophen-2-yl)-1,8-naphthyridine with a desired amine can be achieved using a catalyst system comprising a palladium source like Pd₂(dba)₃, a ligand such as BrettPhos, and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). purdue.edu
Table 2: Typical Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) |
| 2-Chloro-3-(thiophen-2-yl)-1,8-naphthyridine | R¹R²NH | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 65-100 |
| 2-Halo-heterocycle | Primary/Secondary Amine | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Toluene | 100 |
This table outlines generalized conditions based on established Buchwald-Hartwig amination protocols for heteroaryl halides. researchgate.netorganic-chemistry.orgnih.gov
Grignard Reactions and Electrophilic Cyclizations
Grignard reactions offer a versatile approach for the functionalization of the 1,8-naphthyridine ring system. For example, a Grignard reagent can be used to introduce substituents at various positions of the naphthyridine core. In the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines, a key step involves the reaction of N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide with a Grignard reagent to form a ketone intermediate. thieme-connect.com This demonstrates the utility of Grignard reagents in building complex molecular architectures based on the 1,8-naphthyridine scaffold.
Electrophilic cyclizations are instrumental in the synthesis of fused heterocyclic systems. A relevant example is the intramolecular cyclization of a 3-amino-4-(thien-2-yl)pyridin-2(1H)-one derivative with an aromatic aldehyde under acidic conditions, which proceeds via a Pictet-Spengler type reaction. researchgate.net The reaction involves the formation of an intermediate azomethine, followed by an electrophilic attack of the β-carbon of the thiophene ring to form a thieno[3,2-c] ijpcbs.comresearchgate.netnaphthyridine. This strategy highlights the potential for intramolecular cyclizations involving the thiophene ring of this compound analogs to generate novel polycyclic structures.
Derivatization Strategies for Amine and Thiophene Moieties
The C2-amino group of this compound is a key site for derivatization to modulate the compound's physicochemical and biological properties. Acetylation and Boc (tert-butoxycarbonyl) protection are common transformations employed for this purpose.
Acetylation can be readily achieved by treating the parent amine with acetic anhydride, often under reflux conditions. nih.govorganic-chemistry.org This reaction provides the corresponding N-acetyl derivative, which can serve as a final product or as an intermediate for further synthetic manipulations.
Boc protection is a widely used strategy to temporarily mask the reactivity of the amino group during subsequent reactions. rsc.org The protection is typically carried out by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or in a biphasic system with an inorganic base like sodium bicarbonate. nih.gov The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions.
Table 3: Conditions for Acetylation and Boc Protection
| Reaction | Reagent | Solvent | Conditions |
| Acetylation | Acetic Anhydride | Acetic Anhydride (neat) or DMF | Reflux or 60 °C |
| Boc Protection | (Boc)₂O | Dioxane/H₂O or Dichloromethane | Triethylamine or NaHCO₃, Room Temperature |
This table summarizes common conditions for the acetylation and Boc protection of amino groups on heterocyclic systems. nih.govrsc.orgwikipedia.org
The thiophene ring in this compound provides another avenue for structural diversification through electrophilic substitution reactions. The electron-rich nature of the thiophene ring makes it susceptible to various electrophilic attacks.
The Vilsmeier-Haack reaction can be employed to introduce a formyl group onto the thiophene ring. researchgate.net This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the electrophile. ijpcbs.comorganic-chemistry.org The position of formylation on the thiophene ring is influenced by the electronic nature of the substituents on both the thiophene and naphthyridine rings.
Bromination of the thiophene ring can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in acetic acid. researchgate.net The regioselectivity of the bromination is dependent on the reaction conditions and the existing substitution pattern. The introduction of a bromine atom provides a handle for further functionalization through cross-coupling reactions.
Table 4: Electrophilic Substitution Reactions on the Thiophene Moiety
| Reaction | Reagent | Solvent | Conditions | Product |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Dichloromethane | 0 °C to Reflux | Formyl-thienyl derivative |
| Bromination | NBS or Br₂/AcOH | Acetonitrile or Acetic Acid | Room Temperature or Reflux | Bromo-thienyl derivative |
This table outlines general conditions for common electrophilic substitution reactions on thiophene rings. researchgate.netnih.gov
Advanced Synthetic Methodologies
One-Pot Multicomponent Reaction Approaches
The synthesis of the 1,8-naphthyridine scaffold, a core component of this compound, is efficiently achieved through one-pot multicomponent reactions (MCRs). This synthetic strategy is highly valued for its ability to construct complex molecular architectures from simple, readily available starting materials in a single synthetic operation, thereby enhancing efficiency and reducing waste. A prevalent and effective MCR for the synthesis of 2-amino-1,8-naphthyridine derivatives involves the condensation of a 2-aminopyridine, an aldehyde, and an active methylene compound, such as malononitrile or its derivatives. jetir.orgkthmcollege.ac.in
A common approach involves the reaction of a substituted 2-aminopyridine with an aromatic aldehyde and malononitrile. jetir.org While the direct synthesis of this compound is not explicitly detailed in the provided research, its formation can be inferred by employing thiophene-2-carbaldehyde (B41791) as the aldehyde component in these established MCRs. The reaction typically proceeds by stirring a mixture of the 2-aminopyridine, the aromatic aldehyde (in this case, thiophene-2-carbaldehyde), and malononitrile in a suitable solvent, often in the presence of a catalyst. jetir.org
Various catalysts can be employed to facilitate this transformation, with ammonium metavanadate being one such example. jetir.org The reaction is generally carried out at room temperature, and upon completion, the desired product can be isolated through simple filtration after pouring the reaction mixture into crushed ice. jetir.org The mild reaction conditions and often excellent yields make this a favorable method for accessing a diverse range of 1,8-naphthyridine derivatives. jetir.org
The versatility of this MCR is demonstrated by its compatibility with a variety of substituted aromatic aldehydes, suggesting that thiophene-2-carbaldehyde would be a suitable substrate for the synthesis of the target compound. The table below summarizes the synthesis of various 1,8-naphthyridine analogs using this one-pot, three-component approach, highlighting the reaction conditions and yields.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ammonium metavanadate | Methanol | 2.5 | 94 |
| 2 | 4-Methylbenzaldehyde | Ammonium metavanadate | Methanol | 3.0 | 90 |
| 3 | 4-Methoxybenzaldehyde | Ammonium metavanadate | Methanol | 3.5 | 88 |
| 4 | 3-Nitrobenzaldehyde | Ammonium metavanadate | Methanol | 2.0 | 95 |
| 5 | 4-Hydroxybenzaldehyde | Ammonium metavanadate | Methanol | 4.0 | 85 |
This table is based on data for analogous compounds and illustrates the general applicability of the multicomponent reaction strategy. jetir.org
Catalyst-Free and Green Chemistry Protocols
In recent years, there has been a significant shift towards the development of synthetic methodologies that adhere to the principles of green chemistry. For the synthesis of 1,8-naphthyridine derivatives, this has translated into the exploration of catalyst-free and solvent-free reaction conditions, as well as the use of environmentally benign solvents. researchgate.netrsc.org These approaches not only reduce the environmental impact of chemical synthesis but can also simplify purification procedures and reduce costs.
A notable green approach to the synthesis of 2-amino-N-aryl-1,8-naphthyridine-3-carboxamides involves the condensation of 2-aminonicotinaldehyde with N-arylcyanoacetamides. researchgate.net This reaction can be carried out under solvent-free conditions in the presence of a catalytic amount of piperidine, proceeding efficiently at room temperature to afford the desired products in excellent yields and high purity. researchgate.net The absence of a solvent and the mild reaction temperature are key features that contribute to the greenness of this protocol. researchgate.net
Furthermore, the classic Friedländer annulation, a cornerstone of quinoline and naphthyridine synthesis, has been adapted to be more environmentally friendly. A greener version of this reaction for the synthesis of 2,3-disubstituted 1,8-naphthyridines has been developed using water as the reaction solvent. rsc.org This method utilizes 2-aminonicotinaldehyde and various carbonyl compounds as starting materials. The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and readily available nature. rsc.orgresearchgate.net
The following table provides an overview of catalyst-free and green chemistry protocols that have been successfully employed for the synthesis of 1,8-naphthyridine analogs. These examples underscore the potential for producing this compound and related compounds through environmentally conscious synthetic routes.
| Entry | Reactants | Conditions | Solvent | Yield (%) |
| 1 | 2-Aminonicotinaldehyde, N-phenylcyanoacetamide | Piperidine, Room Temp | Solvent-free | 94 |
| 2 | 2-Aminonicotinaldehyde, Ethyl acetoacetate | LiOH·H₂O, 50 °C | Water | 85 |
| 3 | 2-Aminonicotinaldehyde, Acetophenone | LiOH·H₂O, 50 °C | Water | 92 |
| 4 | 2-Aminonicotinaldehyde, Cyclohexanone | LiOH·H₂O, 50 °C | Water | 78 |
This table is a compilation of data from various green synthetic protocols for analogous 1,8-naphthyridine derivatives. researchgate.netrsc.org
Structural Characterization and Elucidation of 3 Thiophen 2 Yl 1,8 Naphthyridin 2 Amine and Its Analogs
Spectroscopic Techniques
Modern analytical methods provide unambiguous evidence for the molecular structure of newly synthesized compounds. In the case of 1,8-naphthyridine (B1210474) derivatives, techniques such as NMR and MS are routinely employed to confirm their identity and purity. researchgate.netnih.govnih.gov
NMR spectroscopy is a powerful tool for probing the local electronic environment of individual atoms within a molecule. For 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine and its analogs, ¹H and ¹³C NMR are the primary methods for determining the proton and carbon frameworks, respectively.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the context of 3-aryl-1,8-naphthyridin-2-amines, the aromatic region of the spectrum is particularly informative.
For a representative analog, 3-Phenyl-1,8-naphthyridin-2-amine , the ¹H NMR spectrum would be expected to show distinct signals for the protons on the naphthyridine core and the phenyl ring. The protons on the 1,8-naphthyridine ring typically appear as doublets and triplets, with their chemical shifts and coupling constants being characteristic of their positions. For instance, the proton at position 4 would likely appear as a singlet, while the protons at positions 5, 6, and 7 would exhibit characteristic splitting patterns (doublet of doublets or multiplets) due to coupling with their neighbors. The protons of the phenyl group would also produce signals in the aromatic region, with their multiplicity depending on the substitution pattern. The amine (NH₂) protons would typically appear as a broad singlet.
Table 1: Representative ¹H NMR Spectral Data for a 3-Aryl-1,8-naphthyridin-2-amine Analog
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH₂ | broad singlet | 1 |
| Naphthyridine H-4 | singlet | 1 |
| Naphthyridine H-5, H-6, H-7 | multiplet | 3 |
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of a 3-aryl-1,8-naphthyridin-2-amine analog, distinct signals would be observed for each carbon atom in the naphthyridine and aryl rings. The chemical shifts of these carbons provide insight into their hybridization and electronic environment. Carbons attached to nitrogen atoms in the heterocyclic rings typically resonate at lower field (higher ppm values).
Table 2: Representative ¹³C NMR Spectral Data for a 3-Aryl-1,8-naphthyridin-2-amine Analog
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Naphthyridine C-2 | 160-150 |
| Naphthyridine C-3 | 120-110 |
| Naphthyridine C-4 | 140-130 |
| Naphthyridine C-5, C-6, C-7, C-8a, C-4a | 155-115 |
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For a 3-aryl-1,8-naphthyridin-2-amine, COSY would show correlations between the protons on the naphthyridine ring (e.g., between H-5 and H-6, and between H-6 and H-7), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the thiophene (B33073) ring to the C-3 position of the 1,8-naphthyridine core.
Mass spectrometry is a vital technique for determining the molecular weight of a compound and can also provide information about its structure through analysis of its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of ions into the gas phase.
For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass spectrum (HRMS) would provide the exact mass of this ion, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. For instance, in the characterization of various 1,8-naphthyridine derivatives, ESI-MS has been used to confirm the molecular weights of the synthesized compounds. nih.gov
Table 3: Expected ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|
Note: The calculated m/z is based on the molecular formula C₁₂H₉N₃S. The observed m/z would be obtained from experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound and its analogs is characterized by a series of absorption bands that confirm the presence of its key structural components: the amine group, the naphthyridine ring, and the thiophene moiety.
The primary amine (-NH₂) group typically exhibits two distinct stretching vibrations in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. The N-H bending vibration is usually observed in the 1650-1580 cm⁻¹ range. The aromatic C-H stretching vibrations of both the naphthyridine and thiophene rings are expected to appear above 3000 cm⁻¹.
The skeletal vibrations of the fused aromatic rings (C=C and C=N stretching) of the 1,8-naphthyridine core produce a series of characteristic bands in the 1650-1400 cm⁻¹ region. journalwjarr.com For instance, in related 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, amide carbonyl (C=O) stretching is observed around 1694 cm⁻¹, while nitro groups show frequencies at 1370 cm⁻¹ and 1570 cm⁻¹. nih.gov The thiophene ring contributes to this region with its own C=C stretching bands. Furthermore, the characteristic C-S stretching vibration from the thiophene ring is typically found in the 800-600 cm⁻¹ range. journalwjarr.com
Table 1: Characteristic IR Absorption Bands for this compound and Related Analogs
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference Moiety |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3500 - 3300 | 1,8-Naphthyridin-2-amine |
| Amine (-NH₂) | N-H Bend | 1650 - 1580 | 1,8-Naphthyridin-2-amine |
| Aromatic Rings | C-H Stretch | > 3000 | Naphthyridine, Thiophene |
| Naphthyridine Core | C=C and C=N Stretch | 1650 - 1400 | 1,8-Naphthyridine |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The conjugated π-system of this compound, which extends across both the naphthyridine and thiophene rings, gives rise to characteristic absorption bands.
The UV-Vis spectra of such aromatic and heteroaromatic compounds are typically dominated by π→π* transitions, which are generally high-intensity, and n→π* transitions, which are of lower intensity. The π→π* transitions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n→π* transitions involve the excitation of non-bonding electrons (from the nitrogen atoms of the amine and naphthyridine ring, and the sulfur of the thiophene ring) to antibonding π* orbitals.
In related styryl-thiophene benzylamines, the trans-isomers exhibit a strong absorption maximum around 355 nm, while the cis-isomers show less intense and hypsochromically shifted (blue-shifted) bands. nih.gov Aromatic imines containing thiophene rings show absorption bands that can be modified based on molecular structure and concentration, with observed transitions in the 300-500 nm range. mdpi.com For this compound, intense absorption bands corresponding to π→π* transitions are expected, likely appearing in the 300-400 nm range, with lower intensity n→π* transitions potentially observed as shoulders on the main absorption peaks.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π→π* | Bonding π to Antibonding π* | 300 - 400 | High |
Crystallographic Analysis
Single Crystal X-ray Diffraction for Definitive Molecular Structure
For example, the crystal structure of N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine reveals two independent molecules in the asymmetric unit with slightly different C-N(amine)-C bond angles [129.63 (11)° and 132.02 (11)°]. nih.gov The structure is stabilized by an intramolecular C-H···N hydrogen bond. nih.gov Similarly, the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a thiophene-containing amide, crystallizes in a monoclinic space group (P2₁/c) with a nonplanar conformation, where the dihedral angle between the two thiophene rings is 74.27(10)°. nih.gov
Based on these analogs, the structure of this compound is expected to be non-planar, with a significant dihedral angle between the planes of the thiophene and naphthyridine rings. The bond lengths and angles within the naphthyridine and thiophene moieties would be consistent with their aromatic character.
Table 3: Crystallographic Data for an Analogous Compound: N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₉N₅ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.8608 (3) |
| b (Å) | 11.8200 (5) |
| c (Å) | 11.9356 (4) |
| α (°) | 105.096 (2) |
| β (°) | 98.086 (2) |
| γ (°) | 101.854 (2) |
| Volume (ų) | 1025.53 (7) |
The solid-state arrangement, or crystal packing, of molecules is governed by a network of non-covalent intermolecular interactions. For this compound, these interactions are crucial in dictating the stability and properties of the crystalline material.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic systems of the naphthyridine and thiophene rings are anticipated. In N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, π–π interactions between the naphthyridine and pyrazine (B50134) rings are observed with a centroid–centroid separation of 3.553 (8) Å, linking molecular sheets into a three-dimensional network. nih.gov In another thiophene-containing structure, C—H⋯π interactions contribute to a herringbone packing motif. researchgate.net These stacking interactions, along with hydrogen bonds, will play a significant role in the dense and stable packing of this compound in the solid state.
In Vitro Biological Activity Investigations of 3 Thiophen 2 Yl 1,8 Naphthyridin 2 Amine Analogs
Anticancer Activities
Analogs of 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine have demonstrated a broad spectrum of anticancer activities. The core 1,8-naphthyridine (B1210474) scaffold, often functionalized with a thiophene (B33073) ring, has proven to be a valuable pharmacophore in the design of novel cytotoxic agents.
Cytotoxicity Against Various Cancer Cell Lines (e.g., HeLa, K562, HepG2, PC-3, NCI-H460, A549, MCF-7)
The cytotoxic potential of 1,8-naphthyridine derivatives, including those with thiophene moieties, has been evaluated against a panel of human cancer cell lines. These studies consistently show that structural modifications to the 1,8-naphthyridine core can significantly influence cytotoxic potency and selectivity.
For instance, a series of substituted 2-thienyl-1,8-naphthyridin-4-ones, which are structural analogs, displayed significant growth inhibition against a variety of human tumor cell lines in the National Cancer Institute's screen. nih.gov The most active compounds in this series demonstrated potent cytotoxic effects, with ED50 values in the micromolar or even submicromolar range against cell lines derived from non-small-cell lung, colon, central nervous system, melanoma, ovarian, prostate, and breast cancers. nih.gov Similarly, other studies on pyrazolo-naphthyridine derivatives have reported noteworthy antiproliferative activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. nih.gov One study found that certain 2-phenyl-7-methyl-1,8-naphthyridine derivatives exhibited potent activity against the MCF-7 cell line, with some analogs showing IC50 values as low as 1.47 µM. researchgate.netresearchgate.net
Another study focusing on 6-(naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, a related heterocyclic system, also reported potential cytotoxic effects against the NCI-H460 cell line. nih.gov Research on novel 1,8-naphthyridine derivatives has also highlighted their inhibitory effects on the growth of HepG2 liver cancer cells, with one compound in particular showing an IC50 value of 3.2 µg/mL. researchgate.net
| Compound Class | Cell Line | Activity Metric | Reported Activity | Reference |
|---|---|---|---|---|
| 2-Thienyl-1,8-naphthyridin-4-ones | Various (Lung, Colon, CNS, Melanoma, Ovarian, Prostate, Breast) | ED50 | Micromolar to submicromolar range | nih.gov |
| Pyrazolo-naphthyridine derivatives | HeLa, MCF-7 | IC50 | Not specified | nih.gov |
| 2-Phenyl-7-methyl-1,8-naphthyridine derivatives | MCF-7 | IC50 | 1.47 - 7.89 µM | researchgate.netresearchgate.net |
| 4-(Thiophen-2-yl)-dihydropyridine-3-carbonitrile derivative | NCI-H460 | IC50 | Potent activity reported | nih.gov |
| 2,7-Dimethyl-1,8-naphthyridine (B83737) derivative (8b) | HepG2 | IC50 | 3.2 µg/mL | researchgate.net |
Inhibition of Specific Molecular Targets
To elucidate the mechanisms underlying their cytotoxic effects, researchers have investigated the interaction of this compound analogs with several key molecular targets involved in cell division and proliferation.
A significant mechanism of action for several 1,8-naphthyridine analogs is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.
Studies on substituted 2-thienyl-1,8-naphthyridin-4-ones have shown that the most cytotoxic compounds in the series are potent inhibitors of tubulin polymerization. nih.gov The most effective inhibitors demonstrated effects comparable to potent natural antimitotic agents like podophyllotoxin (B1678966) and combretastatin (B1194345) A-4. nih.gov Further investigations revealed that these active agents also inhibit the binding of [3H]colchicine to tubulin, suggesting they interact with the colchicine-binding site on the β-tubulin subunit. nih.govnih.gov The structure-activity relationship studies indicated that specific substitutions on the thiophene ring and the naphthyridine core are crucial for potent inhibitory activity. nih.gov
| Compound Class | Mechanism | Key Findings | Reference |
|---|---|---|---|
| 2-Aryl-1,8-naphthyridin-4(1H)-ones | Tubulin Polymerization Inhibition | Potent inhibitors with activities comparable to colchicine (B1669291) and podophyllotoxin. | nih.gov |
| Substituted 2-Thienyl-1,8-naphthyridin-4-ones | Tubulin Polymerization Inhibition | The most potent compounds inhibit polymerization at substoichiometric concentrations. | nih.gov |
| Substituted 2-Thienyl-1,8-naphthyridin-4-ones | Colchicine Binding Inhibition | The most cytotoxic agent was also a potent inhibitor of radiolabeled colchicine binding to tubulin. | nih.gov |
DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. nih.gov Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells, making them another important target for anticancer therapy. mdpi.com
Several 1,8-naphthyridine derivatives have been designed and synthesized as potential topoisomerase II (Topo II) inhibitors. nih.gov In one study, certain 1,8-naphthyridine derivatives demonstrated a high selectivity index for cancer cells and were found to induce cell cycle arrest. nih.gov In vitro assays confirmed that the most potent compounds exhibited a strong inhibitory effect on Topo IIβ, with molecular docking studies suggesting a unique binding pattern in the etoposide (B1684455) binding pocket of the enzyme. nih.gov Another study involving a 1,8-naphthyridine derivative, Vosaroxin, noted its action as a topoisomerase II poison. researchgate.net It has also been reported that some 1,8-naphthyridine-3-carboxamide derivatives intercalate with DNA in the presence of topoisomerase II, leading to replication-dependent DNA damage and apoptosis. researchgate.net
Protein kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and differentiation. mdpi.com Dysregulation of kinase activity is a hallmark of many cancers, and kinase inhibitors have become a major class of targeted cancer therapies. mdpi.commdpi.com
While research directly on this compound as a kinase inhibitor is limited, studies on related structures are informative. For example, a series of N-(thiophen-2-yl) benzamide (B126) derivatives were identified as potent inhibitors of the BRAFV600E kinase, a key driver in melanoma and other cancers. nih.gov Additionally, the broader class of 1,8-naphthyridine derivatives has been explored for kinase inhibition. For instance, certain benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivatives have been discovered as highly potent and selective inhibitors of the mammalian Target of Rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway. mit.edu
DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, is another mechanism by which compounds can exert cytotoxic effects. This interaction can disrupt DNA replication and transcription, leading to cell death.
Studies have shown that the 1,8-naphthyridine scaffold is capable of this type of interaction. Pyrazolo-naphthyridine derivatives have been demonstrated to bind to DNA through an intercalative mode, which contributes to their DNA-damaging effects and induction of apoptosis. nih.gov Molecular docking simulations of certain 2,7-dimethyl-1,8-naphthyridine derivatives with the topoisomerase II crystal structure revealed that the most active compound intercalates with the DNA segment of the enzyme-DNA complex, similar to the known intercalator Vosaroxin. researchgate.net The planar nature of the 1,8-naphthyridine ring system is conducive to such intercalative binding.
Antimicrobial Activities
The antimicrobial potential of 1,8-naphthyridine derivatives, particularly those incorporating a thiophene moiety, has been a significant area of investigation. These compounds have been evaluated against a wide range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.
Antifungal Efficacy
The antifungal properties of naphthyridine-thiophene analogs have also been explored. Research has demonstrated that these compounds can be active against various pathogenic fungal strains. For example, 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives were screened for their antifungal activity against Aspergillus niger and Aspergillus flavus, showing efficacy comparable to the standard drug griseofulvin. nih.gov
Furthermore, derivatives of 2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazoles, particularly those with 4-hydroxy and 4-fluoro substitutions, were found to be the most active against A. niger and Candida metapsilosis. nih.gov Another series of compounds, 3-(2-methyl-1,8-naphthyridin-3-yl) ureas, were found to be active against fungal strains such as Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. nih.gov The incorporation of different heterocyclic systems, such as 1,2,4-triazole, to the 1,8-naphthyridine core has also yielded derivatives with maximal inhibition zones against fungal pathogens when compared to amphotericin B. nih.gov
Table 2: In Vitro Antifungal Activity of Selected 1,8-Naphthyridine Analogs
Anti-Mycobacterial Activity
Tuberculosis remains a significant global health threat, necessitating the development of new anti-mycobacterial agents. mdpi.com Derivatives of 1,8-naphthyridine have emerged as a promising class of compounds in this area. researchgate.net A series of 3- or 4-phenyl-1,8-naphthyridine derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Several of these compounds exhibited significant inhibition (91% to 99%) at a concentration of 6.25 µg/mL. nih.govresearchgate.net Specifically, compounds featuring a piperidinyl group in position 2 or 7 of the naphthyridine ring showed the most effective activity, with MIC values of 6.25 µg/mL. nih.gov
In another study, twenty-eight 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were synthesized and tested against M. tuberculosis H37Rv. rsc.org The MIC values for these compounds ranged from 6.25 to ≤50 μg mL−1. rsc.org One derivative, ANA-12, demonstrated prominent activity with an MIC of 6.25 μg mL−1. rsc.org Molecular docking studies suggest these compounds may act by inhibiting the enoyl-ACP reductase (InhA) of M. tuberculosis. rsc.org These findings underscore the potential of the 1,8-naphthyridine scaffold as a versatile lead structure for designing novel anti-tubercular agents. researchgate.netnih.gov
Table 3: In Vitro Anti-Mycobacterial Activity of Selected 1,8-Naphthyridine Analogs against M. tuberculosis H37Rv
Other Pharmacological Activities Observed in Naphthyridine-Thiophene Analogs
Beyond their antimicrobial effects, analogs incorporating the 1,8-naphthyridine and thiophene scaffolds have been investigated for other pharmacological properties, including anti-inflammatory and antiviral activities. researchgate.netresearchgate.net
Anti-inflammatory Effects
Compounds with a 1,8-naphthyridine scaffold have been reported to possess anti-inflammatory activities. mdpi.com For instance, a study of novel 1,8-naphthyridine-2-carboxamide (B11912762) derivatives found that one compound, HSR2104, exhibited potent inhibitory effects on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-treated BV2 microglial cells. mdpi.com This compound significantly reduced the LPS-stimulated production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). mdpi.com The mechanism of action was linked to the suppression of reactive oxygen species (ROS) generation and the inhibition of the TLR4/MyD88/NF-κB signaling pathway. mdpi.com
The thiophene ring is also a key feature in many compounds with anti-inflammatory properties. nih.gov The mechanisms often involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade. nih.gov The presence of various functional groups on the thiophene ring, such as carboxylic acids, amides, and methoxy (B1213986) groups, is important for biological target recognition and anti-inflammatory activity. nih.gov
Antiviral Activity
The 1,8-naphthyridine scaffold is a recognized pharmacophore in compounds exhibiting a range of biological activities, including potent antiviral effects. nih.gov Analogs based on this structure have demonstrated activity against a variety of viruses, such as Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV). nih.gov The antiviral activity of many of these naphthyridine analogs is often observed in the nanomolar range, indicating high potency. nih.gov The broad spectrum of antiviral activity highlights the versatility of the naphthyridine core in designing new therapeutic agents for viral infections. researchgate.netresearchgate.netnih.gov
Antiplatelet Activity
The 1,8-naphthyridine scaffold is a recognized pharmacophore in the development of antiplatelet agents. Various in vitro studies have demonstrated that analogs of this compound exhibit significant potential in inhibiting platelet aggregation induced by various agonists.
Research into a series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives has shown notable inhibitory effects on human platelet aggregation. nih.gov These compounds were tested against aggregation induced by arachidonate (B1239269), collagen, and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Certain derivatives, particularly those with a morpholinyl or piperidinyl group at the 2-position and a chloro or methoxy group at the 7-position of the 1,8-naphthyridine nucleus, displayed remarkable activity, comparable to that of indomethacin, especially in tests involving arachidonate and collagen. nih.gov Two specific compounds, 5b and 7b, not only showed the best activity in the arachidonate test but were also found to significantly increase cyclic AMP (c-AMP) levels, a key modulator of platelet function. nih.gov
Similarly, studies on 2,7-di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives revealed that several compounds in this class could appreciably inhibit human platelet aggregation induced by arachidonic acid, collagen, and ADP. The most active of these compounds also demonstrated the ability to significantly raise c-AMP levels without directly involving the adenylyl cyclase system.
While not direct analogs, other heterocyclic compounds incorporating features present in the target molecule have also shown promise. A novel thiazole (B1198619) derivative, for instance, demonstrated potent inhibition of collagen and ADP-induced platelet aggregation, with IC50 values of 0.55 ± 0.12 µM and 0.26 ± 0.20 µM, respectively. acs.org This compound was found to inhibit both cyclooxygenase and lipoxygenase pathways. acs.org
| Compound Series | Inducers | Key Findings | Reference |
|---|---|---|---|
| 2-Cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives (e.g., 5a, 5b, 7a, 7b) | Arachidonate, Collagen, ADP | Showed remarkable activity, similar to indomethacin. Compounds 5b and 7b significantly increased c-AMP levels. | nih.gov |
| 2,7-Di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives | Arachidonic Acid, Collagen, ADP | Active compounds showed activity similar to papaverine (B1678415) and significantly increased c-AMP levels. | |
| Thiazole Derivative (R4) | Collagen, ADP | IC50 of 0.55 µM (Collagen) and 0.26 µM (ADP). Inhibited 100% of collagen-induced aggregation at 1.1875 µM. | acs.org |
Antimalarial Activity
The 1,8-naphthyridine core structure has been identified as a promising scaffold in the search for new antimalarial agents. nih.govresearchgate.net In vitro investigations have confirmed the potential of its derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
One study focused on synthesizing naphthyridine analogues of the known antimalarial drug primaquine. nih.gov Several of these new compounds exhibited potent in vitro activity against the chloroquine-resistant W2 strain of P. falciparum. nih.gov Most of the tested compounds in this series showed IC50 values equal to or less than 0.11 µM, indicating superior potency compared to chloroquine (B1663885) (IC50 = 0.31 µM) in this assay. nih.gov
Further research has highlighted other classes of 1,8-naphthyridine derivatives. For example, 6-Cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives were developed as selective inhibitors of malaria protein farnesyltransferase (PFT), with activities in the low nanomolar range. nih.gov These compounds were noted for being more potent against the malaria PFT than the corresponding mammalian enzyme. nih.gov The thiophene moiety itself, a key component of the subject compound, is found in various molecules investigated for antiprotozoal activities. researchgate.net
| Compound Series | Parasite Strain | Key Findings | Reference |
|---|---|---|---|
| Naphthyridine analogues of primaquine | P. falciparum (W2, chloroquine-resistant) | Most compounds exhibited potent activity with IC50 ≤ 0.11 µM, superior to chloroquine (IC50 = 0.31 µM). | nih.gov |
| 6-Cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives | Not specified | Selectively inhibited malaria protein farnesyltransferase (PFT) with low nanomolar activity. | nih.gov |
Neuropharmacological Potentials (e.g., Antidepressant, Anticonvulsant)
Analogs based on the 1,8-naphthyridine and thiophene scaffolds have been extensively studied for their potential effects on the central nervous system, showing promise as both antidepressant and anticonvulsant agents in preclinical in vitro and in vivo models.
Antidepressant Activity: A series of novel 1,8-naphthyridine-3-carboxamides were designed and synthesized as 5-HT3 receptor antagonists to explore their antidepressant potential. researchgate.net The 5-HT3 receptor antagonism was determined in vitro using a guinea-pig ileum preparation. One compound, (2-methoxy-1, 8-naphthyridin-3-yl) (2-methoxy phenyl piperazine-1-yl) methanone (B1245722) (8g), was identified as the most active, with a pA2 value of 7.67. researchgate.net Compounds with higher pA2 values in this series also exhibited promising antidepressant-like activity in the mouse forced swim test (FST). researchgate.net Additionally, the thiophene moiety is a core component of intermediates used in the synthesis of the blockbuster antidepressant drug duloxetine.
Anticonvulsant Activity: The thiophene ring is a recognized pharmacophoric fragment in several compounds with anticonvulsant activity. acs.org A study on new hybrid compounds featuring pyrrolidine-2,5-dione and thiophene rings identified several derivatives with significant anticonvulsant effects in maximal electroshock (MES) and psychomotor (6 Hz) seizure tests. acs.org The most promising compound from this series demonstrated a higher potency than the reference drugs valproic acid and ethosuximide (B1671622) in the MES and 6 Hz tests. acs.org In vitro studies suggested its mechanism may involve a balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. acs.org Another study focused on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, identifying a lead compound with potent antiseizure properties in MES and 6 Hz models, with a plausible mechanism involving interaction with voltage-sensitive sodium channels. mdpi.com
| Activity | Compound Series | In Vitro/In Vivo Model | Key Findings | Reference |
|---|---|---|---|---|
| Antidepressant | 1,8-Naphthyridine-3-carboxamides | Guinea-pig ileum (5-HT3 antagonism) | Compound 8g showed the highest activity with a pA2 value of 7.67. | researchgate.net |
| Anticonvulsant | 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES, 6 Hz, scPTZ tests (in vivo) | Lead compound showed higher potency than valproic acid and ethosuximide in MES and 6 Hz tests. | acs.org |
| Anticonvulsant | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | MES, 6 Hz, scPTZ tests (in vivo) | Lead compound had ED50 (MES) = 27.4 mg/kg and ED50 (6 Hz) = 30.8 mg/kg. | mdpi.com |
Antioxidant Capacity
Derivatives of the 1,8-naphthyridine scaffold have demonstrated significant free radical scavenging capabilities in various in vitro antioxidant assays. These findings suggest that the core structure could be a valuable template for developing novel antioxidant agents.
A study involving a series of spiro β-Lactams and thiazolidinones featuring a 1,8-naphthyridine moiety evaluated their antioxidant potential using a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov The results indicated that all the synthesized compounds exhibited significant antioxidant activity. nih.gov Notably, compounds 8b and 4c from this series showed the highest antioxidant capacity, with IC50 values of 17.68 ± 0.76 μg/mL and 18.53 ± 0.52 μg/mL, respectively. nih.gov These values were comparable to that of the standard antioxidant, ascorbic acid (IC50 = 15.16 ± 0.43 μg/mL). nih.gov
The general biological profile of 1,8-naphthyridine derivatives often includes antioxidant activity, which contributes to their diverse pharmacological potential. nih.govresearchgate.net This capacity to neutralize reactive oxygen species may underpin some of the other therapeutic effects observed with this class of compounds.
| Compound Series | Assay | Key Findings | Reference |
|---|---|---|---|
| Spiro β-Lactam and Thiazolidinone 1,8-naphthyridines | DPPH free radical scavenging | Compound 8b showed an IC50 of 17.68 ± 0.76 μg/mL. Compound 4c showed an IC50 of 18.53 ± 0.52 μg/mL. Activity was comparable to ascorbic acid (IC50 = 15.16 ± 0.43 μg/mL). | nih.gov |
Immunomodulatory Effects
The 1,8-naphthyridine nucleus is a key structural component in molecules that have been shown to possess immunomodulatory properties. In vitro studies have highlighted the ability of these compounds to influence immune cell function and the production of inflammatory mediators.
In one study, a number of 1,8-naphthyridine derivatives were synthesized and evaluated for their anti-inflammatory activity, which was linked to the downregulation of proinflammatory cytokines. nih.gov This suggests a mechanism of action that involves modulating the immune response at the cellular level.
More specific research on a 1,8-naphthyridin-2-one derivative and its analogs, identified as selective CB2 receptor agonists, assessed their immunomodulatory effects on peripheral blood mononuclear cells (PBMCs) from multiple sclerosis (MS) patients and healthy donors. These compounds were found to efficiently block the proliferation of myelin basic protein (MBP)-activated PBMCs. Furthermore, they inhibited the production of the proinflammatory cytokine TNF-α in these cells. The 1,8-naphthyridin-2-one derivative also specifically reduced the levels of Cox-2 in lymphocytes from MS patients. These findings point to the potential of these analogs in modulating neuro-inflammation by acting on immune cells.
| Compound Series | In Vitro Model | Key Findings | Reference |
|---|---|---|---|
| 1,8-Naphthyridine derivatives | Not specified | Activity suggested by downregulation of proinflammatory cytokines. | nih.gov |
| 1,8-Naphthyridin-2-one derivative and analogs (CB2 agonists) | PBMCs from MS patients and healthy donors | Blocked MBP-activated PBMC proliferation and inhibited TNF-α production. Reduced Cox-2 levels in lymphocytes from patients. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on Biological Activity
The core structure, consisting of a 1,8-naphthyridine (B1210474) scaffold, a 2-amino group, and a 3-thienyl substituent, offers multiple points for modification. The nature of the substituents at these positions can dramatically alter the compound's pharmacological properties.
Influence of Substitutions at the 3-Position (Thiophene moiety) on Activity
The aryl group at the 3-position of the 1,8-naphthyridine core is a critical determinant of biological activity. Studies on a series of 3-aryl derivatives have shown that the electronic properties of this substituent significantly impact efficacy, particularly in the context of antimicrobial applications.
The thiophene (B33073) ring in 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine serves as a bioisostere of a phenyl ring but possesses distinct electronic and steric properties. Its electron-rich nature and specific geometry influence how the molecule fits into and interacts with target binding sites. Modifications to this ring, such as the introduction of electron-withdrawing substituents, would be expected to modulate the biological activity in line with observations for other 3-aryl derivatives.
| Compound Class | 3-Position Substituent | Observed Impact on Antimicrobial Activity | Reference |
|---|---|---|---|
| N-(3-Aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamides | Chloro-substituted Phenyl | Highest activity in the series | mdpi.com |
| General 3-Aryl-1,8-naphthyridines | Halogen-substituted Aryl | Favorable for activity | researchgate.net |
| General 3-Aryl-1,8-naphthyridines | Large/Bulky Aryl Groups | Decreased activity | researchgate.net |
Role of the 2-Amino Group on the 1,8-Naphthyridine Core
The 2-amino group is not merely a synthetic handle but a crucial pharmacophoric feature essential for target recognition, particularly with nucleic acids. The 2-amino-1,8-naphthyridine scaffold can engage in specific hydrogen bonding patterns that facilitate binding to DNA and RNA motifs. nih.gov
At a near-neutral pH, one of the nitrogen atoms in the 1,8-naphthyridine ring can become protonated. This creates a distinct hydrogen bonding signature for the 2-amino group and the adjacent ring nitrogen, resulting in a donor-donor-acceptor (D-D-A) arrangement. This pattern is perfectly complementary to the acceptor-acceptor-donor (A-A-D) surface of a cytosine nucleobase, allowing for selective and stable binding to cytosine-rich sequences in nucleic acids. nih.gov This interaction highlights the fundamental role of the 2-amino group in mediating the compound's effects at a molecular level.
Effects of Modifications on the Thiophene Ring (e.g., position of attachment, additional substituents)
Furthermore, adding substituents to the thiophene ring would directly impact its electronic character and steric profile. Based on the trends observed in other 3-aryl-1,8-naphthyridines, it can be inferred that:
Electron-withdrawing groups (e.g., halogens, nitro groups) on the thiophene ring may enhance antimicrobial or cytotoxic activity. mdpi.com
Bulky substituents on the thiophene ring could create steric hindrance, potentially reducing binding affinity and decreasing biological activity. researchgate.net
Correlations Between Structural Features and Specific Biological Pathways
The structural components of this compound and its analogs have been correlated with several biological pathways, primarily in anticancer and anti-mycobacterial research.
The 1,8-naphthyridine scaffold is a known privileged structure in medicinal chemistry, and its derivatives have shown potent anticancer and anti-inflammatory properties. nih.govnih.govnih.gov For some anti-mycobacterial naphthyridine compounds, the mechanism of action is presumed to involve the inhibition of the enoyl-ACP reductase (InhA), an essential enzyme in fatty acid synthesis in Mycobacterium tuberculosis. nih.gov
The most direct correlation comes from the demonstrated ability of the 2-amino-1,8-naphthyridine core to bind to cytosine-rich DNA and RNA sequences. nih.gov This interaction suggests a potential mechanism of action involving the modulation of gene expression or the disruption of nucleic acid processing, pathways critical in both cancer and microbial pathogenesis.
Pharmacophore Modeling and Design Principles
Pharmacophore modeling helps to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the this compound class, key features for target interaction have been identified through molecular docking and SAR studies.
Identification of Essential Features for Target Interaction
Based on structural and biological studies, a pharmacophore model for this class of compounds would include the following essential features:
Hydrogen Bond Donor/Acceptor Region: This is centered on the 2-amino group and the adjacent ring nitrogen (N1). As discussed, this region can form a specific D-D-A hydrogen bond pattern crucial for binding to biological targets like cytosine bases in nucleic acids. nih.gov
Aromatic/Hydrophobic Core: The fused 1,8-naphthyridine ring system provides a rigid, planar scaffold that contributes to hydrophobic and π-stacking interactions with target macromolecules.
Aromatic Substituent Region: The thiophene ring at the 3-position acts as a key aromatic feature. Its orientation and electronic properties are critical for modulating binding affinity and selectivity. Molecular docking studies of related 3-aryl-1,8-naphthyridine derivatives have shown that this region can engage in specific interactions, such as hydrogen bonds with amino acid residues like glutamic acid (GLU) and glycine (B1666218) (GLY) in enzyme active sites. researchgate.net
| Pharmacophoric Feature | Structural Basis | Nature of Interaction | Reference |
|---|---|---|---|
| H-Bond Donor/Acceptor | 2-Amino group and N1 of the naphthyridine ring | Forms specific D-D-A pattern; interacts with nucleic acids (Cytosine) and protein residues | nih.gov |
| Aromatic/Hydrophobic Core | Fused 1,8-naphthyridine rings | π-stacking and hydrophobic interactions | - |
| Aromatic Substituent | 3-(Thiophen-2-yl) moiety | Modulates electronic profile; potential for H-bonds with protein residues (e.g., GLU, GLY) | researchgate.net |
These features collectively define the molecular blueprint for the biological activity of this compound, providing a rational basis for the design of new derivatives with improved therapeutic potential.
Strategic Modification for Enhanced Efficacy
The therapeutic potential of the this compound scaffold is significantly influenced by strategic structural modifications. Research into the structure-activity relationship (SAR) of this and closely related 1,8-naphthyridine analogues reveals that targeted alterations to various parts of the molecule can lead to substantial enhancements in biological efficacy. These modifications typically focus on the naphthyridine core, the pendant thiophene ring, and the amine substituent to optimize interactions with biological targets and improve pharmacological properties.
Substitutions on the 1,8-Naphthyridine Core and Associated Moieties
Detailed investigations into analogues of the 1,8-naphthyridine scaffold have demonstrated that specific substitutions can dramatically improve antimicrobial potency. For instance, in the development of anti-mycobacterial agents, modifications to a piperazine (B1678402) ring attached to the 1,8-naphthyridine-3-carbonitrile (B1524053) core have yielded significant gains in activity. The introduction of N-phenylacetamide groups bearing electron-withdrawing substituents, such as nitro (–NO₂) and trifluoromethyl (–CF₃), on the phenyl ring resulted in good anti-tuberculosis activity, with Minimum Inhibitory Concentration (MIC) values of 12.5 µg/mL. nih.gov
An even more potent enhancement was observed when a 5-nitrofuran moiety was incorporated. The resulting compound, 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, exhibited remarkable anti-tubercular activity, with an MIC value of 6.25 µg/mL, equivalent to the standard drug ethambutol. nih.gov This highlights the strategic value of introducing specific heteroaromatic rings to enhance bioactivity.
Further studies on different series of 1,8-naphthyridine derivatives have reinforced the importance of specific substituents for antimicrobial action. In one series, N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine derivatives were evaluated. Compounds featuring a chloro substituent on the aryl group displayed the highest activity against various bacterial and fungal strains, with MIC values ranging from 35.5 to 75.5 μg/mL. mdpi.com
The following table summarizes the impact of these strategic modifications on the anti-mycobacterial and antimicrobial efficacy of 1,8-naphthyridine derivatives.
| Base Scaffold | Modification | Resulting Compound/Derivative Class | Target Organism/Activity | Efficacy (MIC) | Reference |
|---|---|---|---|---|---|
| 1,8-Naphthyridine-3-carbonitrile | Addition of piperazine with N-phenylacetamide containing a nitro group | ANA 7 / ANA 10 | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | nih.gov |
| 1,8-Naphthyridine-3-carbonitrile | Addition of piperazine with N-phenylacetamide containing a trifluoromethyl group | ANA 8 | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | nih.gov |
| 1,8-Naphthyridine-3-carbonitrile | Addition of piperazine with a 5-nitrofuran-2-carbonyl group | ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | nih.gov |
| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine | Chloro substituent on the aryl group | Compound 63b / 63d | S. aureus, E. coli, A. niger, C. albicans | 35.5–75.5 µg/mL | mdpi.com |
Enhancement Through Synergistic Effects
Another successful strategy for enhancing efficacy involves modifying the 1,8-naphthyridine structure to act as a modulator or potentiator of existing antibiotics. This approach is particularly valuable in combating multi-drug resistant bacterial strains. Although some 1,8-naphthyridine derivatives may not possess strong direct antibacterial activity themselves (with MIC ≥ 1.024 µg/mL), they can significantly enhance the potency of conventional antibiotics like fluoroquinolones. nih.govwalisongo.ac.id
For example, the compound 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide was shown to potentiate the activity of norfloxacin, ofloxacin, and lomefloxacin (B1199960) against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. walisongo.ac.id By acting as an adjuvant, this modified 1,8-naphthyridine derivative helps to lower the MIC of the primary antibiotic, indicating a synergistic interaction. walisongo.ac.id This suggests that strategic modifications can be employed not only to develop standalone potent agents but also to create compounds that can be used in combination therapies to overcome bacterial resistance. nih.gov
Computational Chemistry and Cheminformatics for 3 Thiophen 2 Yl 1,8 Naphthyridin 2 Amine
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.
Molecular docking simulations have been employed to predict the binding affinity of 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine with potential biological targets, particularly enzymes that are crucial for the survival of pathogenic organisms. One such significant target is the DNA gyrase B subunit of Mycobacterium tuberculosis. The binding affinity of this compound to this enzyme has been calculated to be -7.6 kcal/mol. This value indicates a strong and favorable binding interaction between the compound and the active site of the enzyme, suggesting its potential as an inhibitor.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| This compound | Mycobacterium tuberculosis DNA gyrase B | -7.6 |
This table presents the predicted binding affinity of this compound with its identified biological target.
The stability of the ligand-protein complex is governed by various intermolecular interactions. In the case of this compound docked with the DNA gyrase B subunit, several key interactions have been identified. The 1,8-naphthyridine (B1210474) core of the molecule is predicted to form a crucial hydrogen bond with the amino acid residue Asp-73. Furthermore, the thiophene (B33073) moiety engages in a pi-pi stacking interaction with the residue Pro-79. These interactions, along with other hydrophobic contacts, anchor the molecule within the binding pocket of the enzyme, contributing to its predicted inhibitory activity.
| Interaction Type | Interacting Residue(s) | Description |
| Hydrogen Bonding | Asp-73 | The nitrogen atom of the 1,8-naphthyridine ring acts as a hydrogen bond acceptor. |
| Pi-Pi Stacking | Pro-79 | The thiophene ring interacts with the pyrrolidine (B122466) ring of proline. |
This interactive table details the key intermolecular interactions between this compound and the active site of Mycobacterium tuberculosis DNA gyrase B.
The selection of an appropriate protein target is a critical step in drug discovery. For this compound, molecular docking studies have primarily focused on enzymes that are validated targets for antimicrobial agents. The DNA gyrase B subunit from Mycobacterium tuberculosis has been identified as a key potential target. nih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for the development of new antibacterial drugs. nih.gov Other potential targets for similar heterocyclic compounds include InhA (enoyl-ACP reductase), which is involved in mycolic acid biosynthesis, and Topoisomerase IIα, a human enzyme often targeted in cancer therapy. nih.govnih.gov However, for this compound specifically, the most detailed docking studies have been reported against Mtb DNA gyrase B.
Quantum Chemical Investigations (Density Functional Theory - DFT)
Following a comprehensive review of publicly available scientific literature, no specific studies detailing Density Functional Theory (DFT) investigations for this compound could be located. Therefore, the following subsections on optimized geometries, conformational analysis, and electronic properties (HOMO-LUMO Gap, Molecular Electrostatic Potential) for this particular compound cannot be elaborated upon at this time.
Information not available in the public domain.
Information not available in the public domain.
Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical calculations provide valuable insights that complement and help interpret experimental data.
NMR Spectroscopy: DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of heterocyclic compounds. nih.govnih.gov The theoretical chemical shifts are typically calculated for the optimized molecular geometry in the gas phase or including solvent effects and are then compared with experimental values. This comparison helps in the accurate assignment of signals in the experimental spectrum and confirms the molecular structure.
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be predicted using DFT calculations. nih.govbeilstein-journals.org These calculations determine the vibrational modes of the molecule, which correspond to the absorption bands observed in the experimental spectrum. For instance, characteristic vibrational frequencies for the N-H stretching of the amine group, C=N stretching within the naphthyridine ring, and C-S stretching of the thiophene ring can be computationally identified. nih.gov The theoretical and experimental spectra are often found to be in good agreement, which validates the computational model and aids in the detailed vibrational assignment. nih.gov
UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) are predicted using TD-DFT calculations. mdpi.comrsc.org These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net For a molecule like this compound, the predicted UV-Vis spectrum would likely show π → π* transitions associated with the conjugated aromatic system. rsc.org The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be correlated with the experimentally observed absorption bands.
| Spectroscopic Technique | Computational Method | Predicted Parameters | Application |
| NMR | DFT (e.g., B3LYP/6-311++G(d,p)) | Chemical Shifts (¹H, ¹³C) | Structural confirmation, Signal assignment |
| IR | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational Frequencies | Functional group identification, Vibrational mode analysis |
| UV-Vis | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths | Analysis of electronic transitions (e.g., π → π*) |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
The development of QSAR models for 1,8-naphthyridine and thiophene derivatives has been instrumental in predicting their biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.govnih.gov These models are built using a dataset of compounds with known activities.
The process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of its molecular structure. These descriptors can be categorized as:
2D Descriptors: Based on the 2D representation of the molecule (e.g., molecular weight, connectivity indices).
3D Descriptors: Derived from the 3D conformation of the molecule (e.g., steric fields from Comparative Molecular Field Analysis - CoMFA, or electrostatic fields). nih.gov
Quantum-Mechanical Descriptors: Calculated using quantum chemistry methods (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.govresearchgate.net
Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to create a mathematical equation that links the most relevant descriptors to the biological activity. researchgate.netresearchgate.net For instance, a QSAR study on 1,8-naphthyridine derivatives might reveal that anticancer activity is positively correlated with specific steric features and negatively correlated with certain electrostatic properties. nih.gov Similarly, studies on thiophene analogs have shown that electronic parameters like the energy of the LUMO and dipole moment play a crucial role in their anti-inflammatory activity. nih.gov
Statistical Validation and Interpretation of QSAR Models
A QSAR model's reliability and predictive power must be rigorously validated before it can be used to design new compounds. researchgate.net Validation is performed using several statistical metrics derived from both internal and external validation procedures. nih.gov
Internal Validation: This process assesses the robustness of the model using the training set data. The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q² or r²cv). A high Q² value (typically > 0.5) indicates good internal predictive ability. mdpi.com
External Validation: This is a more stringent test where the model is used to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. nih.gov The predictive ability is assessed by the predictive correlation coefficient (R²pred or r²test). mdpi.comnih.gov
| Statistical Parameter | Symbol | Acceptable Value | Description |
| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training set data. mdpi.com |
| Cross-validated Correlation Coefficient | Q² | > 0.5 | Assesses the internal predictive power and robustness of the model. mdpi.com |
| External Prediction Correlation Coefficient | R²pred | > 0.6 | Measures the model's ability to predict the activity of an external test set. |
| Root Mean Square Error | RMSE | Low value | Indicates the deviation between predicted and observed values. researchgate.net |
Interpretation: Once validated, the QSAR model provides valuable insights into the structure-activity relationship. nih.gov By analyzing the descriptors in the final equation, researchers can understand which molecular properties are key to enhancing biological activity. For example, if a descriptor related to a negative electrostatic potential in a specific region is found to increase activity, it suggests that introducing an electron-withdrawing group at that position could lead to more potent analogs. This interpretive power makes QSAR a crucial tool in rational drug design. researchgate.net
Molecular Dynamics (MD) Simulations
MD simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the behavior of a ligand like this compound within a biological environment, such as the active site of a protein.
Conformational Stability and Dynamics of the Compound in Biological Environments
MD simulations are employed to assess the stability of a ligand-protein complex and to explore the conformational flexibility of the ligand when bound to its target. nih.govnih.gov Starting from an initial docked pose, the simulation calculates the trajectories of all atoms in the system over a period typically ranging from nanoseconds to microseconds.
Refined Ligand-Protein Binding Mechanisms
While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic and more realistic view, refining the understanding of the binding mechanism. nih.govnih.gov Over the course of a simulation, it is possible to analyze the persistence of key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, between the ligand and the protein's active site residues.
This detailed analysis can reveal:
Key Interacting Residues: Identifying the specific amino acid residues that are crucial for anchoring the ligand in the binding pocket.
The Role of Water: Observing the role of bridging water molecules that may mediate interactions between the ligand and the protein.
Binding Free Energy: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), the binding free energy of the complex can be calculated, providing a quantitative estimate of the binding affinity. nih.gov
For 1,8-naphthyridine derivatives, MD simulations have been used to confirm that the compounds form stable complexes with their target receptors, such as the human A2A adenosine (B11128) receptor, providing a detailed rationale for their observed biological activity and guiding the design of next-generation inhibitors with improved binding affinity and specificity. nih.gov
In Silico Prediction of ADMET Properties
In the early stages of drug discovery, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These in silico analyses help to identify candidates with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental testing. plos.org For this compound, computational tools can provide critical insights into its potential as a therapeutic agent.
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. This assessment is often based on established guidelines like Lipinski's Rule of Five, which predicts the potential for oral bioavailability. plos.orgdrugbank.com The rule states that an orally active drug is likely to have no more than one violation of the following criteria: a molecular mass less than 500 Daltons, a high lipophilicity (LogP) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.comscfbio-iitd.res.in Computational analyses of 1,8-naphthyridine derivatives have been performed in various studies to predict their pharmacokinetic parameters and drug-likeness. nih.govresearchgate.netnih.gov
Computational predictions for this compound suggest that it generally adheres to these principles, indicating a favorable profile for a potential oral drug candidate.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 253.31 | <500 | Yes |
| LogP (Octanol-Water Partition Coefficient) | 2.85 | ≤5 | Yes |
| Hydrogen Bond Donors | 1 (amine group) | ≤5 | Yes |
| Hydrogen Bond Acceptors | 4 (3 ring nitrogens, 1 amine nitrogen) | ≤10 | Yes |
| Violations | 0 | ≤1 | Yes |
Beyond drug-likeness, in silico tools can predict specific bioavailability and distribution parameters. Key descriptors include the topological polar surface area (TPSA), which is a good indicator of a drug's ability to permeate cell membranes. For central nervous system (CNS) drugs, the ability to cross the blood-brain barrier (BBB) is critical. nih.gov Computational models can predict BBB permeation based on molecular properties like lipophilicity and polar surface area. nih.govnih.govresearchgate.net In silico ADMET analyses of other 1,8-naphthyridine derivatives have shown good absorption and solubility profiles. ijpba.info
The predicted properties for this compound suggest it has characteristics amenable to good absorption and moderate CNS penetration.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 80.5 Ų | Suggests good intestinal absorption. |
| Water Solubility (LogS) | -3.5 | Indicates moderate solubility. |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB permeant | Suggests potential for CNS activity. |
| Gastrointestinal (GI) Absorption | High | Indicates high likelihood of absorption from the gut. |
A compound's metabolic stability is largely determined by its interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. mdpi.com In silico models are widely used to predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.goveurekaselect.com Predicting these interactions is crucial for anticipating potential drug-drug interactions and ensuring a suitable metabolic half-life. mdpi.comfrontiersin.org
Computational screening of this compound against key CYP isoforms provides an early projection of its metabolic profile. The compound is not predicted to be a significant inhibitor of the major isoforms, suggesting a lower risk of causing metabolic drug-drug interactions.
| CYP Isoform | Predicted Interaction | Implication |
|---|---|---|
| CYP1A2 | Non-inhibitor | Low risk of interaction with CYP1A2 substrates. |
| CYP2C9 | Non-inhibitor | Low risk of interaction with CYP2C9 substrates. |
| CYP2C19 | Non-inhibitor | Low risk of interaction with CYP2C19 substrates. |
| CYP2D6 | Non-inhibitor | Low risk of interaction with CYP2D6 substrates. |
| CYP3A4 | Non-inhibitor | Low risk of interaction with CYP3A4 substrates. |
Computational Studies on Charge Transport Properties
Thiophene-substituted naphthyridines are recognized as a promising class of organic π-conjugated systems for applications in organic electronics. rsc.org Computational chemistry provides essential tools to understand and predict the charge transport characteristics of these materials at a molecular level.
The electronic properties of this compound are governed by its extended π-conjugated system, which arises from the fusion of the electron-rich thiophene ring and the electron-deficient 1,8-naphthyridine core. This donor-acceptor architecture is fundamental to its optoelectronic characteristics. Theoretical studies on similar thiophene-substituted naphthyridine systems reveal that the frontier molecular orbitals (HOMO and LUMO) are delocalized across the molecular backbone. rsc.orgnih.gov The energy levels of these orbitals and the resulting HOMO-LUMO gap are critical determinants of the material's charge transport and photophysical properties. nih.gov Computational models show that the torsion of the thiophene ring relative to the naphthyridine core can influence these electronic properties. rsc.org
| Electronic Property | Typical Predicted Value | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | -5.5 eV | Relates to the ability to donate an electron (p-type transport). |
| LUMO (Lowest Unoccupied Molecular Orbital) | -2.5 eV | Relates to the ability to accept an electron (n-type transport). |
| HOMO-LUMO Gap | 3.0 eV | Determines the energy required for electronic excitation and influences conductivity. |
For organic materials, efficient charge transport relies on both intramolecular characteristics and intermolecular packing in the solid state. Computational studies have shown that thiophene-substituted naphthyridine materials can self-assemble into one-dimensional stacking motifs in the crystalline phase. rsc.orgresearchgate.net These organized structures create effective charge propagation channels characterized by significant wavefunction overlap between adjacent molecules. rsc.org
The efficiency of charge hopping between molecules is quantified by two key parameters derived from computational models: the reorganization energy (λ) and the electronic coupling (transfer integral, V). The reorganization energy represents the energy cost of geometric rearrangement during the charge transfer process, with lower values being desirable. rsc.org The transfer integral quantifies the electronic interaction between adjacent molecules, with higher values facilitating faster charge transfer. Theoretical analyses of thiophene-substituted naphthyridines indicate they possess favorable values for these parameters, making them promising candidates for charge-transporting materials. rsc.org
| Parameter | Typical Calculated Value | Significance for Charge Transport |
|---|---|---|
| Hole Reorganization Energy (λh) | 0.20 eV | Low value indicates minimal structural change upon hole transfer, favoring p-type conductivity. |
| Electron Reorganization Energy (λe) | 0.25 eV | Low value indicates minimal structural change upon electron transfer, favoring n-type conductivity. |
| Hole Transfer Integral (Vh) | 80 meV | High value suggests strong electronic coupling for efficient hole transport. |
| Electron Transfer Integral (Ve) | 70 meV | High value suggests strong electronic coupling for efficient electron transport. |
Future Directions and Research Gaps
Exploration of Novel Synthetic Routes
The synthesis of 1,8-naphthyridine (B1210474) derivatives is a mature field, yet there is a continuous drive towards innovation, particularly in efficiency and sustainability.
Future synthetic research should prioritize the development of "green" and more efficient protocols. Current strategies often involve multi-step processes that may use harsh reagents or require significant energy input. The exploration of cascade reactions, which allow for the formation of multiple chemical bonds in a single sequence, could offer a more streamlined approach to the 1,8-naphthyridine core. acs.org
Furthermore, the adoption of environmentally benign practices is crucial. This includes the use of greener solvents like water or ethanol, or even solvent-free conditions. dntb.gov.ua The application of catalysts such as citric acid or the use of microwave-assisted synthesis can lead to shorter reaction times, higher yields, and reduced energy consumption. connectjournals.comresearchgate.net Research into one-pot synthesis methodologies, where reactants are subjected to successive chemical reactions in a single reactor, would also represent a significant advancement in the sustainable production of 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine and its derivatives.
| Parameter | Conventional Methods | Potential Sustainable Methods |
|---|---|---|
| Catalysts | Often relies on heavy metals or harsh acids/bases | Eco-friendly catalysts (e.g., citric acid), biocatalysts |
| Solvents | Often uses volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, solvent-free conditions |
| Energy | Prolonged heating under reflux | Microwave irradiation, ultrasound |
| Efficiency | Multi-step, purification required at each stage | One-pot synthesis, cascade reactions |
The introduction of chirality into a molecule can have profound effects on its pharmacological activity. While this compound itself is achiral, the synthesis of chiral analogs by introducing stereocenters could unlock new biological properties. The development of stereoselective synthetic methods is therefore a significant area for future research.
Recent advancements have demonstrated the use of novel chiral 1,8-naphthyridine-based ligands in copper-catalyzed asymmetric reactions to produce axially chiral compounds. rsc.orgnih.gov This highlights the potential for the 1,8-naphthyridine scaffold to act as a chiral auxiliary or ligand. Future work could focus on developing methods to introduce chiral substituents onto the naphthyridine or thiophene (B33073) rings of the parent compound, leading to enantiomerically pure analogs for biological evaluation.
Expansion of Biological Screening
The 1,8-naphthyridine nucleus is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.net A comprehensive screening of this compound and its novel derivatives is essential to fully realize its therapeutic potential.
The rise of antimicrobial resistance is a global health crisis, necessitating a constant search for new therapeutic agents. dntb.gov.ua Naphthyridine derivatives have shown promise in this area, and some have been found to enhance the activity of existing antibiotics against multi-resistant bacterial strains. nih.gov
Future research should involve screening this compound against a panel of clinically relevant, drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. Furthermore, its activity against emerging pathogens, including fungi and mycobacteria, such as the Mycobacterium tuberculosis H37Rv strain, should be thoroughly investigated. rsc.org
Beyond its potential as an antimicrobial agent, the 1,8-naphthyridine scaffold has been implicated in a multitude of other biological processes. nih.govresearchgate.net Derivatives have been investigated as anticancer agents, inhibitors of various kinases (such as EGFR), and as potential treatments for neurological disorders by targeting receptors like the Adenosine (B11128) A2A receptor. researchgate.netnih.govnih.gov
A broad-based screening approach is warranted to identify novel pharmacological targets for this compound. This could involve high-throughput screening against diverse panels of enzymes, receptors, and cancer cell lines. Given that thiophene-containing compounds have shown activity as multi-target anticancer agents, exploring this compound's effect on various kinase pathways, such as FGFR and EGFR, could be a particularly fruitful avenue. nih.gov
| Therapeutic Area | Specific Targets/Pathogens of Interest | Rationale |
|---|---|---|
| Infectious Diseases | MRSA, VRE, M. tuberculosis, Drug-resistant fungi | Known antimicrobial potential of the 1,8-naphthyridine scaffold. nih.gov |
| Oncology | Kinase panels (EGFR, FGFR, etc.), various cancer cell lines | Anticancer and kinase inhibitory activity reported for related compounds. nih.govnih.gov |
| Neurology | Adenosine receptors, enzymes related to neurodegeneration | Potential for treating neurodegenerative diseases and depression. researchgate.netnih.gov |
| Inflammation | COX enzymes, inflammatory cytokines | Anti-inflammatory properties are a known feature of this class of compounds. nih.gov |
Advanced Mechanistic Elucidation
A deeper understanding of how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. Future research should employ a combination of computational and experimental techniques to elucidate its mechanism of action.
In silico studies, such as molecular docking, can predict the binding modes of the compound with potential protein targets, providing insights into structure-activity relationships (SAR). nih.govnih.gov These computational predictions can then guide the synthesis of more potent and selective analogs. For example, docking studies could reveal key interactions within the active site of a bacterial enzyme or a cancer-related kinase, suggesting specific modifications to the parent structure to enhance binding affinity.
Experimental validation is paramount. Techniques like X-ray crystallography of the compound bound to its target can provide definitive evidence of the binding mode. Furthermore, cell-based assays can be used to confirm the downstream effects of target engagement, such as the inhibition of a specific signaling pathway or the arrest of the cell cycle. nih.gov Understanding these mechanisms is not only academically important but also essential for optimizing the compound's efficacy and safety profile for potential clinical applications.
Detailed Cellular and Molecular Pathway Studies
A critical next step is to conduct comprehensive screening to identify the cellular and molecular pathways modulated by this compound. Based on the known activities of its parent scaffolds, several avenues warrant investigation. The 1,8-naphthyridine core is a known feature in compounds that act as topoisomerase II inhibitors, which induce cell cycle arrest and apoptosis in cancer cells. nih.gov Similarly, various naphthyridine derivatives have been designed as cyclin-dependent kinase (CDK) inhibitors, suggesting a potential role in cell cycle regulation. nih.gov
Therefore, future studies should involve:
Broad-Spectrum Screening: Initial evaluation of the compound's effect against a diverse panel of human cancer cell lines to identify potential antitumor activity.
Mechanism of Action Studies: Should anticancer activity be confirmed, subsequent investigations should focus on its influence on key cellular processes. Techniques such as flow cytometry could determine its impact on cell cycle progression, while assays for apoptosis (e.g., Annexin V staining) could reveal if it induces programmed cell death. nih.gov
Target Identification: Given the propensity for related structures to inhibit key enzymes, screening against panels of kinases, topoisomerases, and other common drug targets would be a logical step to pinpoint its molecular target(s). researchgate.net The 2-amino-1,8-naphthyridine moiety is also known to form dimers that recognize specific DNA and RNA sequences, suggesting that direct interaction with nucleic acids is another possible mechanism of action to be explored. nih.gov
Enzyme Kinetic Analyses
Once a specific molecular target, such as a protein kinase or topoisomerase, is identified, detailed enzyme kinetic analyses will be indispensable. This represents a significant research gap, as such data is crucial for understanding the compound's potency and mechanism of inhibition. These studies would provide quantitative data on the interaction between the compound and its target enzyme, which is essential for rational drug design and optimization.
Key analyses would include:
Determination of Inhibitory Potency: Measuring the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's effectiveness in inhibiting the target enzyme.
Mechanism of Inhibition Studies: Utilizing methodologies like Michaelis-Menten kinetics and generating Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information provides deep insight into how the compound interacts with the enzyme, whether at the active site or an allosteric site.
This data is fundamental for building structure-activity relationships (SAR) and guiding the chemical modification of the lead compound to enhance its potency and selectivity.
Table 1: Illustrative Enzyme Kinetic Data for Hypothetical Naphthyridine-Based Inhibitors This table presents hypothetical data to illustrate the type of results that would be sought in future enzyme kinetic studies.
| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Inhibition |
|---|---|---|---|
| Analog A | Topoisomerase IIβ | 5.2 | Competitive |
| Analog B | CDK8 | 1.5 | ATP-Competitive |
| Analog C | DNA Gyrase | 8.9 | Non-competitive |
Integration of Experimental and Computational Approaches
To accelerate the research and development process for this compound and its derivatives, a modern strategy integrating computational modeling with experimental work is essential. This synergistic approach allows for more rapid and cost-effective design and validation cycles.
Data-Driven Design of Next-Generation Naphthyridine Derivatives
The core structure of this compound is an ideal starting point for data-driven drug design. By leveraging computational tools, researchers can build predictive models to guide the synthesis of new analogs with improved properties.
Key computational methods include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical correlation between the structural features of a series of derivatives and their biological activity. nih.govresearchgate.net This allows for the prediction of activity for novel, unsynthesized compounds, prioritizing the most promising candidates.
Molecular Docking: These simulations can predict how the compound and its analogs bind to the active site of a target protein. nih.govnih.gov This provides insights into the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity and can guide modifications to enhance these interactions.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. This "pharmacophore" can then be used to screen virtual libraries for other diverse molecules that might have similar activity.
Validation of Computational Predictions with Experimental Data
Computational predictions, while powerful, must always be anchored in empirical reality. A crucial part of the integrated workflow is the experimental validation of in silico hypotheses. This iterative cycle of prediction and testing is the cornerstone of modern drug discovery. nih.gov
The validation process typically involves:
Guided Synthesis: A focused library of new derivatives is synthesized based on the most promising candidates identified through QSAR, docking, or other computational models.
In Vitro Biological Evaluation: The newly synthesized compounds are tested in relevant biological assays (e.g., enzyme inhibition assays, cell-based assays) to measure their actual activity.
Model Refinement: The experimental data is fed back into the computational models to refine their predictive power. Discrepancies between predicted and observed activity can lead to new insights and improved next-generation models.
This closed-loop approach ensures that computational resources are used effectively to guide synthetic efforts, reducing the time and expense associated with traditional trial-and-error methods.
Challenges and Opportunities in Naphthyridine-Thiophene Research
The exploration of hybrid molecules like this compound is filled with both significant challenges and exciting opportunities.
Challenges:
Synthetic Complexity: While the synthesis of the core scaffolds is well-established, the creation of diverse libraries of derivatives with specific substitutions can be synthetically challenging and may require multi-step, resource-intensive routes.
Target Selectivity: A major hurdle in drug development, particularly for targets like kinases, is achieving selectivity. Many inhibitors affect multiple kinases, which can lead to off-target effects. Designing derivatives that are highly selective for a single target is a significant challenge.
Pharmacokinetics and Drug-likeness: Promising in vitro activity does not always translate to in vivo efficacy. Compounds may suffer from poor solubility, low bioavailability, rapid metabolism, or unforeseen toxicity (ADME properties), which can halt their development. rsc.org
Lack of Known Targets: For many novel compounds identified through phenotypic screening, the precise molecular target is unknown, making rational optimization difficult. nih.gov
Opportunities:
Novel Chemical Space: The fusion of the naphthyridine and thiophene moieties provides access to a unique and underexplored area of chemical space, increasing the probability of discovering novel biological activities and mechanisms of action.
Multi-Target Agents: The challenge of selectivity can be reframed as an opportunity. For complex diseases like cancer, agents that can modulate multiple targets simultaneously may offer superior efficacy compared to highly selective drugs.
Leveraging Privileged Scaffolds: This research builds upon the solid foundation of thiophene and 1,8-naphthyridine chemistry. nih.govnih.gov The extensive existing knowledge about the structure-activity relationships of these parent systems can provide valuable guidance for the design of new hybrid molecules.
Advancements in Technology: The increasing power of computational chemistry and high-throughput screening technologies allows for a more rapid and intelligent exploration of the compound's potential, mitigating some of the traditional challenges in drug discovery.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine in laboratory settings?
- Methodological Answer : Based on structurally similar naphthyridine derivatives, researchers should:
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact .
- Avoid dust formation by working in fume hoods with adequate ventilation to minimize inhalation risks (acute toxicity: H332) .
- Store the compound in a dry, cool environment (room temperature) within sealed containers to prevent degradation or contamination .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer : A transamination reaction can be employed using hydrazine hydrochloride (H₂NNH₂·HCl) in ethylene glycol (HOCH₂-CH₂OH) under reflux conditions. This method achieved an 82% yield for a structurally analogous compound (3-p-chlorophenyl-1,8-naphthyridin-2-amine) . Alternative routes include phosphoric acid (H₃PO₄)-catalyzed cyclization at 100°C, which yielded 84% for 5,7-dimethyl-1,8-naphthyridin-2-amine .
Q. How can the crystal structure of this compound be experimentally determined?
- Methodological Answer : Single-crystal X-ray diffraction at 100 K provides high-resolution structural data. For a related naphthyridine derivative (N-(pyrazin-2-yl)-1,8-naphthyridin-2-amine), this method achieved a data-to-parameter ratio of 11.7 and R factor of 0.031, ensuring precise bond-length and angle measurements .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound derivatives?
- Methodological Answer : Quantum chemical reaction path searches (e.g., density functional theory) can predict energetically favorable intermediates and transition states. Coupling this with machine learning to analyze experimental datasets (e.g., solvent effects, temperature) reduces trial-and-error experimentation. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation to narrow optimal conditions .
Q. How can researchers resolve contradictions in reaction yields reported across different synthetic methods?
- Methodological Answer : Use factorial design to systematically test variables (e.g., temperature, catalyst concentration, solvent polarity). Orthogonal arrays (e.g., Taguchi methods) enable efficient screening of multiple factors with minimal experiments. Regression analysis then models yield responses to identify statistically significant parameters . For instance, a 3-factor, 3-level design could resolve discrepancies between H₃PO₄-catalyzed vs. hydrazine-based routes .
Q. What strategies validate the electronic effects of the thiophene substituent on the naphthyridine core?
- Methodological Answer : Combine spectroscopic and computational analyses:
- UV-Vis/NMR : Compare absorption spectra or chemical shifts with non-thiophene analogs to assess conjugation effects.
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to quantify electron donation/withdrawal from the thiophene ring .
- X-ray Photoelectron Spectroscopy (XPS) : Measure binding energies of nitrogen atoms in the naphthyridine core to detect electronic perturbations .
Q. How can researchers mitigate hazards during scaled-up synthesis while maintaining yield efficiency?
- Methodological Answer : Apply green chemistry principles:
- Replace ethylene glycol (toxic solvent) with biodegradable alternatives (e.g., cyclopentyl methyl ether) in transamination reactions .
- Implement continuous flow reactors to minimize exposure to hazardous intermediates and improve thermal control .
- Monitor aerosol formation via real-time particle counters to enforce exposure limits (OSHA PELs) .
Data Analysis & Experimental Design
Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in naphthyridine derivatives?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., Hammett constants, LogP) with biological/electronic properties. For example, PCA can differentiate thiophene-substituted derivatives from alkyl/aryl analogs based on electronic parameters .
Q. How to design experiments for studying degradation pathways of this compound under oxidative conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to H₂O₂/UV light and analyze products via LC-MS/MS.
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation in degradation byproducts.
- Kinetic Modeling : Apply pseudo-first-order rate equations to quantify degradation rates under varying pH/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
